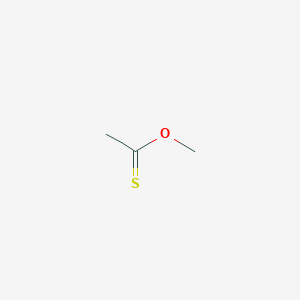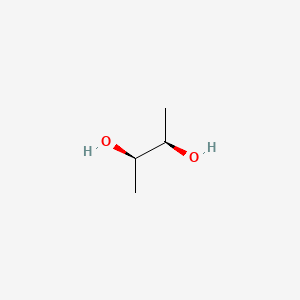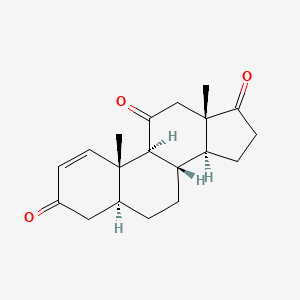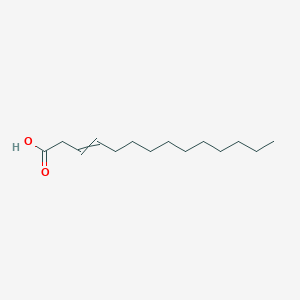
Methyl thioacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl ethanethioate is a thionoester.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Hypoglycemic Activity : Methyl thioacetate derivatives, specifically 7-n-butyl-3-methyl-8-thioxanthine, have shown potential in treating type II diabetes mellitus, exhibiting significant hypoglycemic activity. Synthesis methods of these compounds, as well as their acute toxicity and glucose homeostasis characteristics, were studied, indicating their potential as non-toxic antidiabetic agents (Romanenko et al., 2018).
Role in Prebiotic Chemistry
- Energy Storage and Protection from Hydrolysis : Methyl thioacetate, considered vital to the origin of life and early cellular evolution, shows enhanced stability within hydrophobic droplets. This indicates its role in early energy storage and its protection in prebiotic vesicles and early cell membranes (Todd & House, 2014).
Thermochemical Studies
- Thiopheneacetic Acid Methyl Esters : Thiophene-based compounds, including methyl esters of thiopheneacetic acid, have applications in drug design, electronics, and optoelectronics. A detailed thermochemical study on these compounds provides insights into their stability and potential applications (Roux et al., 2007).
Biotechnological Applications
- S-Methyl Thioester Synthesis in Microorganisms : In Geotrichum candidum, the synthesis of S-methyl thioacetate is linked to enzymatic reactions. This has implications for biotechnological applications, particularly in the production of S-methyl thioesters (Hélinck et al., 2000).
Molecular and Electronic Structure Analysis
- Quantum Chemical Study : The unique properties of methyl acetate and S-methyl thioacetate were analyzed using the INDO-MO method, highlighting their electronic structures and properties that are crucial in biochemical reactions (Hilal & el-Aaser, 1985).
Propiedades
Número CAS |
21119-13-1 |
|---|---|
Nombre del producto |
Methyl thioacetate |
Fórmula molecular |
C3H6OS |
Peso molecular |
90.15 g/mol |
Nombre IUPAC |
O-methyl ethanethioate |
InChI |
InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3 |
Clave InChI |
DTOZRCOCJVVION-UHFFFAOYSA-N |
SMILES |
CC(=S)OC |
SMILES canónico |
CC(=S)OC |
Sinónimos |
methyl thioacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















